Beclomethason-17-Propionat

Übersicht

Beschreibung

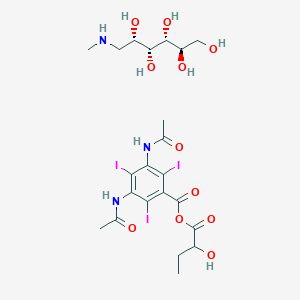

Beclomethason-17-Monopropionat ist ein aktiver Metabolit von Beclomethasondipropionat, einem synthetischen Kortikosteroid. Es wird hauptsächlich wegen seiner starken entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Beclomethason-17-Monopropionat wird häufig zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt, darunter Asthma, allergische Rhinitis und bestimmte Hauterkrankungen .

Wissenschaftliche Forschungsanwendungen

Beclomethason-17-Monopropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der analytischen Chemie für die Entwicklung von Kortikosteroid-Assays verwendet.

Biologie: Wird in Studien eingesetzt, die die Mechanismen der Entzündung und Immunantwort untersuchen.

Medizin: Weit verbreitet in der klinischen Forschung zur Entwicklung neuer entzündungshemmender und immunsuppressiver Therapien.

Wirkmechanismus

Beclomethason-17-Monopropionat übt seine Wirkungen aus, indem es an Glukokortikoid-Rezeptoren in den Zielzellen bindet. Diese Bindung führt zur Aktivierung oder Repression bestimmter Gene, die an der Entzündungsreaktion beteiligt sind. Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen und Immunantwort reduziert werden . Zu den molekularen Zielen gehören der Nuclear Factor-kappa B (NF-κB) und das Aktivatorprotein-1 (AP-1), die wichtige Regulatoren der Entzündung sind .

Wirkmechanismus

Target of Action

Beclomethasone 17-Propionate, also known as Beclomethasone 17-monopropionate (17-BMP), is an active metabolite of Beclomethasone dipropionate . It acts primarily on the glucocorticoid receptor (GR), exhibiting a greater affinity for GR than Beclomethasone dipropionate . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.

Mode of Action

Beclomethasone 17-Propionate mediates its therapeutic action by interacting with the glucocorticoid receptor . It is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . This interaction results in the suppression of inflammatory cells and the release of inflammatory mediators .

Biochemical Pathways

It’s known that the compound’s anti-inflammatory effects are mediated through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators .

Pharmacokinetics

Beclomethasone 17-Propionate is rapidly converted into 17-BMP upon administration . The bioavailability of the active metabolite B-17-MP is high, with a mean percentage of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The corresponding estimates of nasal and lung absorption, based on the coadministration of charcoal, were < 1% and 36%, respectively . The elimination half-life of 17-BMP is approximately 2.8 hours .

Result of Action

The primary result of Beclomethasone 17-Propionate’s action is the reduction of inflammation and immune responses. This is achieved through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators . This makes it effective in managing various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action of Beclomethasone 17-Propionate is influenced by the route of administration. When inhaled, it is proposed that Beclomethasone 17-Propionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . This local action reduces the risk of systemic side effects and enhances the compound’s efficacy in treating conditions like asthma .

Biochemische Analyse

Biochemical Properties

Beclomethasone 17-Propionate interacts with various enzymes, proteins, and other biomolecules. It is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .

Cellular Effects

Beclomethasone 17-Propionate influences cell function by acting on the glucocorticoid receptor. It mediates its therapeutic action through this interaction . It has anti-inflammatory, antipruritic, and anti-allergy properties, and is used in various inflammatory conditions to reduce symptoms .

Molecular Mechanism

The mechanism of action of Beclomethasone 17-Propionate involves its conversion into 17-BMP, which then acts on the glucocorticoid receptor to mediate its therapeutic action . Beclomethasone 17-Propionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beclomethasone 17-Propionate change over time. The compound is rapidly converted into 17-BMP upon administration . The pulmonary residence times of Beclomethasone 17-Propionate are longest for fluticasone propionate and triamcinolone acetonide but shortest for budesonide and flunisolide .

Dosage Effects in Animal Models

The effects of Beclomethasone 17-Propionate vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, were not found in the search results.

Metabolic Pathways

Beclomethasone 17-Propionate is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17-BMP .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Beclomethason-17-Monopropionat wird aus Beclomethasondipropionat durch Hydrolyse synthetisiert. Die Reaktion beinhaltet die Verwendung von Esterase-Enzymen, die Beclomethasondipropionat in seine aktive Form, Beclomethason-17-Monopropionat, umwandeln . Der Prozess findet typischerweise unter milden Bedingungen statt, um die Stabilität der Verbindung zu gewährleisten.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Beclomethasondipropionat durch eine Reihe chemischer Reaktionen hergestellt, die Chlorierung, Veresterung und Hydrolyse beinhalten. Der letzte Schritt beinhaltet die enzymatische Umwandlung von Beclomethasondipropionat zu Beclomethason-17-Monopropionat. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Beclomethason-17-Monopropionat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: Umwandlung von Beclomethasondipropionat zu Beclomethason-17-Monopropionat.

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung verschiedener oxidierter Metaboliten führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Esterase-Enzyme werden üblicherweise unter milden wässrigen Bedingungen verwendet.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Hydrolyse von Beclomethasondipropionat gebildet wird, ist Beclomethason-17-Monopropionat. Oxidations- und Reduktionsreaktionen liefern verschiedene oxidierte und reduzierte Metaboliten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

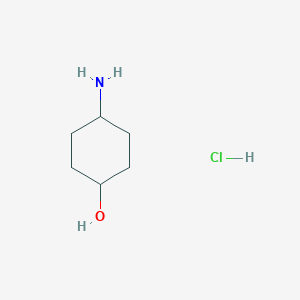

Beclomethasondipropionat: Die Ausgangssubstanz von Beclomethason-17-Monopropionat, die in ähnlichen therapeutischen Anwendungen verwendet wird.

Fluticasonpropionat: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Budesonid: Ein Kortikosteroid, das zur Behandlung von Asthma und entzündlicher Darmerkrankung eingesetzt wird.

Einzigartigkeit

Beclomethason-17-Monopropionat ist aufgrund seiner hohen Affinität zu Glukokortikoid-Rezeptoren und seiner starken entzündungshemmenden Wirkung einzigartig. Im Vergleich zu anderen Kortikosteroiden hat es eine längere Wirkdauer und weniger systemische Nebenwirkungen, was es zu einer bevorzugten Wahl für die langfristige Behandlung von entzündlichen Erkrankungen macht .

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

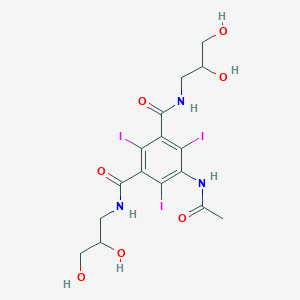

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)